2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride typically involves the condensation of 2,3-diaminopyridine with various carboxylic acid derivatives. A common method includes the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, followed by nucleophilic substitution and reduction of the nitro group . The cyclization process is often facilitated by heating with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve the use of solid acid catalysts such as Al3±exchanged K10 clay, which allows for efficient and scalable synthesis . The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of palladium on carbon.
Substitution: Halogenated derivatives can be synthesized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen with palladium on carbon.
Substitution: Halogenated derivatives using phase transfer catalysis.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role as a GABA A receptor agonist, proton pump inhibitor, and aromatase inhibitor.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride involves its interaction with various molecular targets. For instance, as a GABA A receptor agonist, it modulates the activity of the receptor, leading to potential therapeutic effects in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Known for its GABA receptor agonist activity.
Imidazo[1,2-a]pyridine: Exhibits a broad spectrum of bioactivities, including antimicrobial and anticancer properties.
Uniqueness
2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride stands out due to its specific structural features and the ability to undergo diverse chemical reactions, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-ethyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-2-6-11-7-5(9(13)14)3-4-10-8(7)12-6;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHGBTNHJGJEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC=CC(=C2N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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